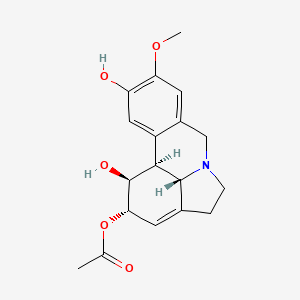
2-O-Acetylpseudolycorine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Acetylpseudolycorine is a member of phenanthridines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
2-O-Acetylpseudolycorine has been studied for its potential anticancer properties. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that this compound can inhibit the growth of MCF-7 breast cancer cells by triggering apoptotic pathways .
Antimicrobial Properties
This compound also demonstrates significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing promising results in inhibiting their growth. The effectiveness of this compound in combating fungal infections has also been documented, particularly against Candida albicans. These findings suggest its potential use as a natural antimicrobial agent in clinical settings .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, providing a protective effect against neurotoxicity induced by beta-amyloid peptides .
Pharmacology
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated extensively. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This makes it a candidate for developing anti-inflammatory drugs targeting chronic inflammatory diseases .
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has exhibited analgesic effects in preclinical studies. It has been found to reduce pain responses in animal models, suggesting its potential application in pain management therapies .
Agriculture
Pesticidal Properties
Research into the agricultural applications of this compound reveals its potential as a natural pesticide. Studies indicate that it can effectively deter pests and inhibit the growth of certain plant pathogens, making it a valuable component in integrated pest management strategies .
Plant Growth Promotion
There is emerging evidence that this compound may promote plant growth by enhancing root development and nutrient uptake. This property could be harnessed to improve crop yields and sustainability in agriculture .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | MCF-7 Breast Cancer Cells | Induced apoptosis; inhibited cell proliferation |
| Antimicrobial Efficacy Study | Staphylococcus aureus, E. coli | Significant inhibition of bacterial growth |
| Neuroprotection Research | Alzheimer's Disease Model | Mitigated oxidative stress; reduced neurotoxicity |
| Anti-inflammatory Study | Chronic Inflammation Model | Reduced pro-inflammatory cytokines; alleviated symptoms |
| Agricultural Application Study | Pest Management | Effective deterrent against common agricultural pests |
Propiedades
Fórmula molecular |
C18H21NO5 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
[(1S,14S,15S,16S)-4,15-dihydroxy-5-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-14-yl] acetate |
InChI |
InChI=1S/C18H21NO5/c1-9(20)24-15-5-10-3-4-19-8-11-6-14(23-2)13(21)7-12(11)16(17(10)19)18(15)22/h5-7,15-18,21-22H,3-4,8H2,1-2H3/t15-,16-,17+,18+/m0/s1 |
Clave InChI |
GLXYETATWBSVGO-WNRNVDISSA-N |
SMILES |
CC(=O)OC1C=C2CCN3C2C(C1O)C4=CC(=C(C=C4C3)OC)O |
SMILES isomérico |
CC(=O)O[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1O)C4=CC(=C(C=C4C3)OC)O |
SMILES canónico |
CC(=O)OC1C=C2CCN3C2C(C1O)C4=CC(=C(C=C4C3)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















